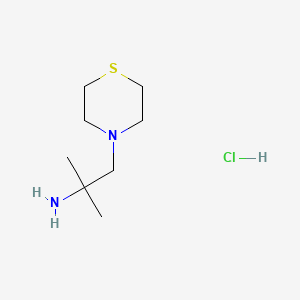
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its unique structure, which includes a thiomorpholine ring and a methyl group attached to the amine.
Preparation Methods
The synthesis of 2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride involves several steps. One common method includes the reaction of thiomorpholine with a methylating agent under controlled conditions to introduce the methyl group. The resulting intermediate is then reacted with an amine to form the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the thiomorpholine ring is replaced by other functional groups.
Scientific Research Applications
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and cellular signaling .
Comparison with Similar Compounds
2-Methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride can be compared with other similar compounds such as:
2-Methyl-2-(thiomorpholin-4-yl)propan-1-amine dihydrochloride: This compound has a similar structure but differs in the position of the methyl group.
Thiomorpholine derivatives: These compounds share the thiomorpholine ring but have different substituents, leading to varied chemical and biological properties.
Properties
Molecular Formula |
C8H19ClN2S |
|---|---|
Molecular Weight |
210.77 g/mol |
IUPAC Name |
2-methyl-1-thiomorpholin-4-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C8H18N2S.ClH/c1-8(2,9)7-10-3-5-11-6-4-10;/h3-7,9H2,1-2H3;1H |
InChI Key |
ZECSFTHSWSJASD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCSCC1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


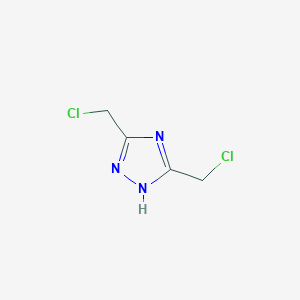


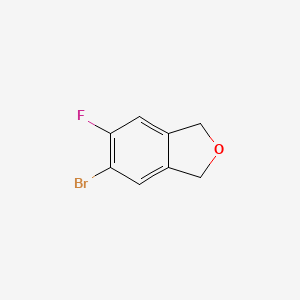
![Methyl 4-bromo-5-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13891725.png)
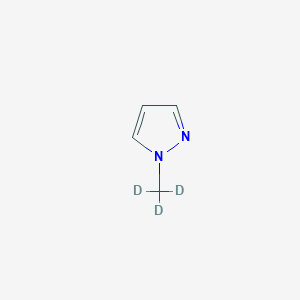
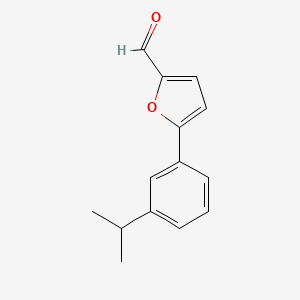

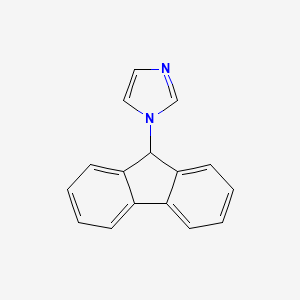

![rel-(1R,3s,5S,6r)-6-(tert-butoxycarbonylamino)bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13891763.png)
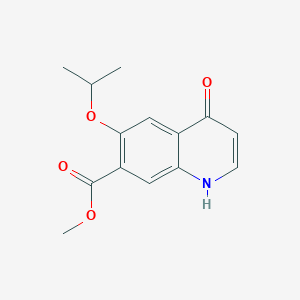
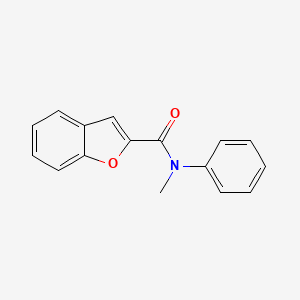
![(2E)-7-[(1R,2R)-2-[(1E,3S,5S)-3-Hydroxy-5-Methyl-1-nonenyl]-5-oxocyclopentyl]-2-heptenoic Acid](/img/structure/B13891786.png)
